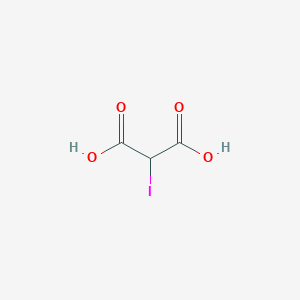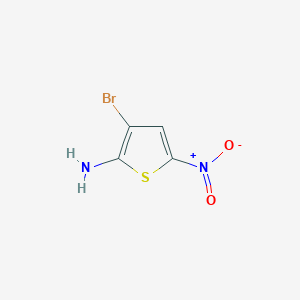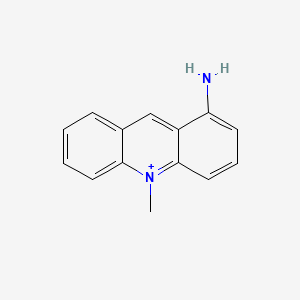
1-Amino-10-methylacridinium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-10-methylacridinium is a derivative of acridine, a heterocyclic organic compound. Acridine and its derivatives have been extensively studied due to their wide range of applications in medicinal chemistry, photochemistry, and material sciences. The unique structure of this compound, which includes an amino group and a methyl group attached to the acridine core, imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-10-methylacridinium can be synthesized through various methodsThe reaction typically requires a base such as potassium carbonate and is carried out under reflux conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale alkylation and amination processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, photoredox catalysis using acridinium-based photocatalysts has been explored for efficient synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-10-methylacridinium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the acridine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include N-oxides, reduced acridines, and various substituted acridine derivatives .
Scientific Research Applications
1-Amino-10-methylacridinium has a wide range of applications in scientific research:
Chemistry: It is used as a photocatalyst in organic synthesis, enabling various photoredox reactions.
Biology: The compound is studied for its DNA intercalation properties, making it useful in molecular biology and genetic research.
Medicine: Acridine derivatives, including this compound, have shown potential as anticancer agents due to their ability to interfere with DNA replication.
Industry: The compound is used in the development of luminescent materials and as a corrosion inhibitor in metal protection
Mechanism of Action
The mechanism of action of 1-Amino-10-methylacridinium primarily involves DNA intercalation. The planar structure of the acridine core allows it to insert between DNA base pairs, disrupting the helical structure and interfering with DNA replication and transcription. This property is particularly useful in anticancer research, where the compound can inhibit the proliferation of cancer cells .
Comparison with Similar Compounds
3,6-Diamino-10-methylacridinium chloride: Known for its antibacterial properties.
5-Amino-10-methylacridinium bromide: Studied for its antimitotic effects.
9-Mesityl-10-methylacridinium: Used as a photocatalyst in various organic reactions
Uniqueness: 1-Amino-10-methylacridinium stands out due to its specific combination of an amino group and a methyl group on the acridine core, which imparts unique photophysical and biological properties. Its ability to act as both a photocatalyst and a DNA intercalator makes it a versatile compound in scientific research .
Conclusion
This compound is a compound of significant interest due to its diverse applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool in various scientific endeavors, from organic synthesis to anticancer research. Continued exploration of its properties and applications is likely to yield further insights and innovations.
Properties
CAS No. |
79319-86-1 |
|---|---|
Molecular Formula |
C14H13N2+ |
Molecular Weight |
209.27 g/mol |
IUPAC Name |
10-methylacridin-10-ium-1-amine |
InChI |
InChI=1S/C14H12N2/c1-16-13-7-3-2-5-10(13)9-11-12(15)6-4-8-14(11)16/h2-9,15H,1H3/p+1 |
InChI Key |
UHPOBXVVPHFNOD-UHFFFAOYSA-O |
Canonical SMILES |
C[N+]1=C2C=CC=C(C2=CC3=CC=CC=C31)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


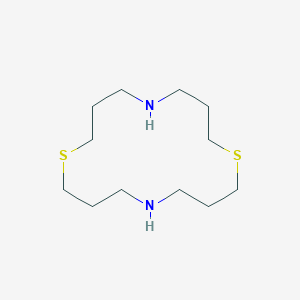
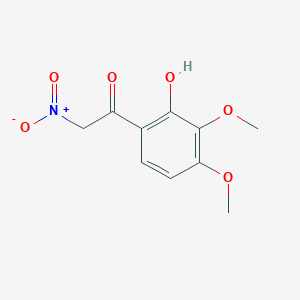
![4-[2,2-Dichloro-1-(4-methoxyphenyl)ethyl]phenol](/img/structure/B14426623.png)
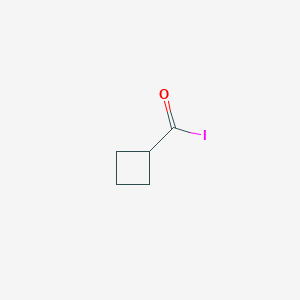


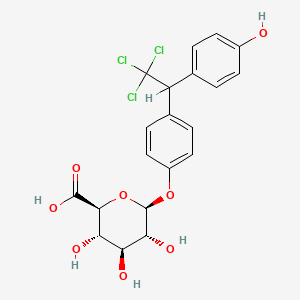
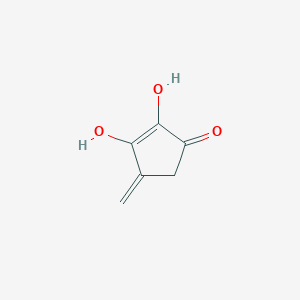
![N-[2-(4-Bromophenyl)propan-2-yl]-2-(2-methylphenyl)acetamide](/img/structure/B14426656.png)
![1-[1,2-Bis(4-methoxyphenyl)butyl]-3-(4-methylphenyl)thiourea](/img/structure/B14426664.png)
![4-{[(Trimethylsilyl)oxy]methyl}morpholine](/img/structure/B14426679.png)
